

# Revolutionizing 3D Cell Culture: A Guide to Matrigel-Based Spheroid Formation

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## Compound of Interest

Compound Name: *matrigel*

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The shift from two-dimensional (2D) to three-dimensional (3D) cell culture represents a significant leap forward in creating more physiologically relevant *in vitro* models. Tumor spheroids, 3D aggregates of cancer cells, are increasingly utilized in cancer research and drug discovery to better mimic the complex microenvironment of solid tumors. Corning® **Matrigel®** matrix, a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is a cornerstone of 3D culture, providing the necessary extracellular matrix (ECM) components to support self-assembly, differentiation, and proliferation of cells into spheroidal structures.<sup>[1][2]</sup>

This document provides detailed application notes and protocols for the successful culture of spheroids using **Matrigel**, tailored for researchers, scientists, and professionals in drug development.

## Application Notes

**Matrigel** plays a crucial role in spheroid culture by providing a scaffold that mimics the *in vivo* basement membrane, promoting cell-cell and cell-ECM interactions that are fundamental for 3D structure formation.<sup>[1][2]</sup> Its use can aid in the formation of tighter, more uniform spheroids, particularly for cell lines that form loose aggregates on their own.<sup>[3][4][5]</sup> The concentration of **Matrigel** is a critical parameter that must be optimized for each specific cell type and application.<sup>[3][6]</sup> Higher concentrations generally result in a stiffer gel, which can influence cell behavior, including proliferation and invasion.<sup>[7]</sup>

There are several established techniques for utilizing **Matrigel** in spheroid culture:

- Embedded Culture: Cells are mixed directly with liquefied **Matrigel** and then allowed to polymerize, encapsulating the cells within the 3D matrix. This method is ideal for bulk production of spheroids for downstream applications like biochemical assays.[8][9]
- Overlay or "On-Top" Method: A layer of **Matrigel** is polymerized in the culture vessel before cells are seeded on top. A more dilute **Matrigel** solution can be subsequently added to overlay the forming spheroid.[3][10][11] This technique is beneficial for applications requiring easier imaging as the spheroids are in a more uniform focal plane.[8]
- Sandwich Culture: This method involves seeding cells on a polymerized layer of **Matrigel** and then adding another layer on top, effectively sandwiching the cells between two layers of the matrix. This approach also facilitates imaging by keeping the spheroids in a single focal plane.[8][12]
- Dome Culture: Small droplets of a cell-**Matrigel** suspension are dispensed onto a culture surface. This technique is often used for organoid culture and is advantageous for imaging due to the small volume, which confines the 3D structures to a narrow field of view.[9]

The choice of method depends on the specific experimental goals, cell type, and desired downstream analysis.

## Experimental Protocols

Below are detailed protocols for common **Matrigel**-based spheroid culture techniques. All procedures involving **Matrigel** should be performed on ice with pre-chilled pipette tips and labware to prevent premature gelation.[11][13]

### Protocol 1: Embedded Spheroid Culture in Matrigel

This protocol describes the encapsulation of cells within a **Matrigel** matrix to form spheroids.

Materials:

- Cells of interest
- Complete cell culture medium

- Corning® **Matrigel®** Matrix (Growth Factor Reduced recommended for many applications)
- Ice
- Pre-chilled sterile pipette tips and microcentrifuge tubes
- Ultra-low attachment (ULA) culture plates (e.g., Corning® Spheroid Microplates)

Procedure:

- Preparation: Thaw **Matrigel** overnight on ice in a 4°C refrigerator.[14] Aliquot the thawed **Matrigel** into pre-chilled tubes on ice for single use to avoid repeated freeze-thaw cycles.[13]
- Cell Suspension: Harvest and count cells. Resuspend the cell pellet in ice-cold complete culture medium to the desired concentration. The optimal seeding density needs to be determined empirically for each cell line but a starting point of 1,000 to 5,000 cells per well in a 96-well plate is common.[3][13]
- Cell-**Matrigel** Mixture: In a pre-chilled tube on ice, mix the cell suspension with cold, liquid **Matrigel**. A common starting ratio is 1 part **Matrigel** to 3 parts cell suspension (25% **Matrigel**).[13] The final **Matrigel** concentration should be optimized, with typical ranges between 4 and 9 mg/mL for embedded cultures.[8] Mix gently by pipetting up and down, avoiding the introduction of air bubbles.[13]
- Plating: Dispense the cell-**Matrigel** mixture into the wells of a ULA plate.
- Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the **Matrigel** to polymerize.[13]
- Culture: Gently add pre-warmed complete culture medium to each well. Change the medium every 2-3 days, being careful not to disturb the gel.[13] Spheroid formation can be monitored daily and typically occurs within hours to several days.[3]

## Protocol 2: Matrigel Overlay Method for Spheroid Formation

This protocol is useful for cell lines that do not readily form tight spheroids and for co-culture models.

#### Materials:

- Cells of interest
- Complete cell culture medium
- Corning® **Matrigel®** Matrix
- Ice
- Pre-chilled sterile pipette tips
- Low-attachment U-bottom 96-well plates

#### Procedure:

- Cell Seeding: Seed cells in a low-attachment U-bottom plate at the desired density (e.g., 2,000 cells/well).[15]
- Initial Aggregation: Centrifuge the plate at a low speed (e.g., 18 x g) for 5 minutes at room temperature to initiate cell aggregation at the bottom of the well.[14][15] Incubate for 24-48 hours to allow for initial aggregate formation.[3][15]
- **Matrigel** Overlay:
  - Prepare a diluted **Matrigel** solution (e.g., 5-10% v/v) in ice-cold complete medium.[15]
  - Carefully remove half of the medium from each well without disturbing the cell aggregates. [15]
  - Gently add an equal volume of the cold, diluted **Matrigel** solution to each well.[15]
- Centrifugation: Centrifuge the plate again at 18 x g for 5 minutes at 25°C to ensure the spheroids are centered and in contact with the **Matrigel**.[14][15] Note: Centrifuging at 4°C may result in patchy basement membrane assembly.[15]

- Incubation: Return the plate to the incubator. Spheroid formation and compaction should be enhanced over the next 1-2 days.[15]

## Protocol 3: Harvesting Spheroids from Matrigel

For downstream applications such as RNA extraction or flow cytometry, spheroids need to be recovered from the **Matrigel**.

Materials:

- Spheroid cultures in **Matrigel**
- Corning® Cell Recovery Solution or Dispase
- Ice-cold PBS
- Pre-chilled centrifuge tubes and wide-bore pipette tips

Using Corning® Cell Recovery Solution:

- Depolymerization: Place the culture plate on ice for approximately 20 minutes to help liquefy the **Matrigel**.[16][17]
- Recovery Solution: Remove the culture medium and add pre-chilled Corning® Cell Recovery Solution at a volume at least twice that of the **Matrigel**.[16]
- Incubation: Incubate at 4°C for about 20 minutes, or until the **Matrigel** is depolymerized.[16] Gentle pipetting with a wide-bore tip can aid in breaking up the gel.[16]
- Washing: Collect the spheroids and solution into a pre-chilled tube and centrifuge at a low speed (e.g., 300 x g) for 2-5 minutes.[3] Carefully aspirate the supernatant and wash the spheroid pellet with cold PBS. Repeat the wash step as needed.[16]

Using Dispase:

- Digestion: Aspirate the medium and add Dispase solution (e.g., 1 U/mL) to the **Matrigel**-embedded spheroids.[13]

- Incubation: Incubate at 37°C for 30-60 minutes, tapping the tube gently every 10-15 minutes. [13]
- Stopping Reaction: Once the **Matrigel** is dissolved and spheroids have settled, stop the reaction by adding EDTA to a final concentration of 5 mM.[13]
- Washing: Centrifuge the tube at a low speed, discard the supernatant, and wash the spheroid pellet with PBS.[13]

## Quantitative Data Summary

The following tables summarize key quantitative parameters for **Matrigel**-based spheroid culture.

Table 1: Recommended **Matrigel** Concentrations for Different Applications

Application	Matrigel Concentration (v/v or mg/mL)	Reference(s)
General Spheroid Culture (Embedded)	4 - 9 mg/mL	[8]
General Spheroid Culture (Overlay)	2.5% - 10% (v/v)	[5][15][18]
Organoid Culture	8 - 10 mg/mL (undiluted)	[3]
Mammary Epithelial Cell Invasion Assay	5% (v/v) final concentration	[14][15][19]
Co-culture of HT29 and HUVEC cells	2.2 mg/mL	[3]
MDCK Cell Embedded Culture	5 mg/mL	[10]
MDCK Cell On-Top Culture	0.8 - 1.1 mg/mL (in medium overlay)	[10][11]

Table 2: Experimental Parameters for Spheroid Formation

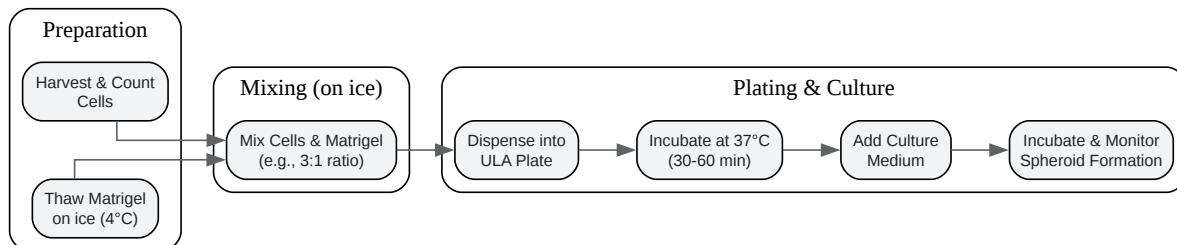
Parameter	Recommended Value	Reference(s)
Cell Seeding Density (96-well plate)	40 - 10,000 cells/well (cell type dependent)	[3]
Centrifugation for Spheroid Formation	18 - 300 x g for 5 minutes	[3][14][15]
Matrigel Polymerization Time	30 - 60 minutes at 37°C	[13][20]
Culture Time for Spheroid Formation	Hours to several days	[3]

Table 3: Viscoelastic Properties of **Matrigel**

Matrigel Concentration (%) or mg/mL	Elastic Modulus (G') - Approximate	Reference(s)
3 mg/mL	9.1 Pa	[7]
4.4 mg/mL	~20 Pa	[7]
8 mg/mL	~70 Pa	[7]
15 mg/mL	Varies, can be measured	[7]
17 mg/mL	~300 Pa	[7]
19.1 mg/mL	288.2 Pa	[7]
25%	Viscoelastic properties observed	[21][22]
50%	Viscoelastic properties observed	[21][22]
75%	Viscoelastic properties observed	[21][22]
100%	Viscoelastic properties observed	[21][22]

# Visualizing Experimental Workflows and Signaling

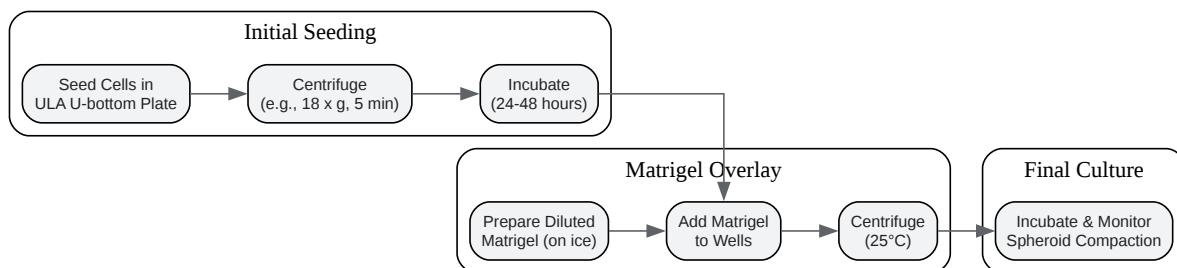
## Experimental Workflow: Embedded Spheroid Culture



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Caption: Workflow for embedding cells in **Matrigel** to form spheroids.

## Experimental Workflow: Matrigel Overlay Method

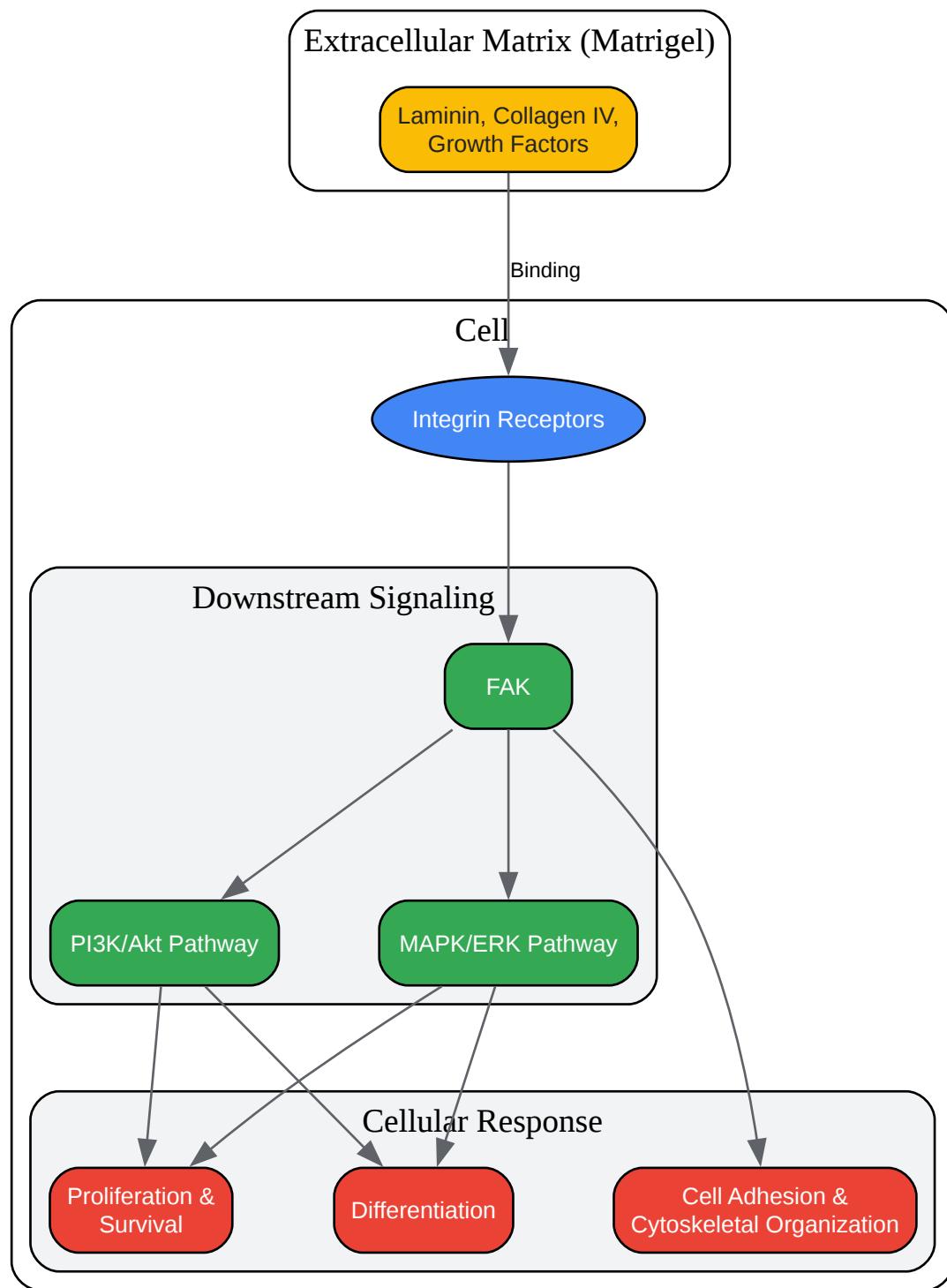


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Caption: Workflow for the **Matrigel** overlay method to enhance spheroid formation.

## Signaling Pathways Influenced by Matrigel

**Matrigel** provides a complex mixture of ECM proteins, primarily laminin, collagen IV, entactin, and various growth factors.<sup>[2]</sup> These components interact with cell surface receptors, such as integrins, to activate intracellular signaling pathways that regulate cell adhesion, proliferation, survival, and differentiation – all of which are critical for spheroid formation and behavior.



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Caption: Key signaling pathways activated by **Matrigel** components.

By providing these detailed protocols, quantitative data, and visual guides, researchers can better design and execute experiments using **Matrigel** for spheroid culture, leading to more robust and reproducible 3D cell models for advancing cancer research and drug development.

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## References

- 1. Hydrogel microenvironments for cancer spheroid growth and drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. Spheroids Embedded in Matrigel – faCellitate [facellitate.com]
- 5. Embedded Spheroids as Models of the Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. corning.com [corning.com]
- 8. youtube.com [youtube.com]
- 9. corning.com [corning.com]
- 10. Corning® Matrigel® Basement Membrane Matrix for 3D Culture In Vitro [sigmaaldrich.com]
- 11. corning.com [corning.com]
- 12. corning.com [corning.com]
- 13. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [currentprotocols.onlinelibrary.wiley.com](https://currentprotocols.onlinelibrary.wiley.com) [currentprotocols.onlinelibrary.wiley.com]
- 15. Generation of 3D Tumor Spheroids with Encapsulating Basement Membranes for Invasion Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [corning.com](https://corning.com) [corning.com]
- 17. [researchgate.net](https://researchgate.net) [researchgate.net]
- 18. 3D Tumor Spheroid Culture Solutions [absin.net]
- 19. [currentprotocols.onlinelibrary.wiley.com](https://currentprotocols.onlinelibrary.wiley.com) [currentprotocols.onlinelibrary.wiley.com]
- 20. [sartorius.com](https://sartorius.com) [sartorius.com]
- 21. [Frontiers](https://frontiersin.org) | Quantification of Visco-Elastic Properties of a Matrigel for Organoid Development as a Function of Polymer Concentration [frontiersin.org]
- 22. [orbit.dtu.dk](https://orbit.dtu.dk) [orbit.dtu.dk]
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